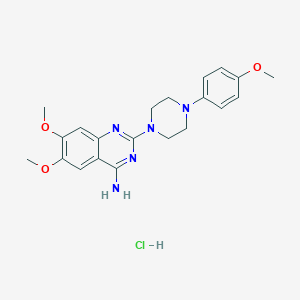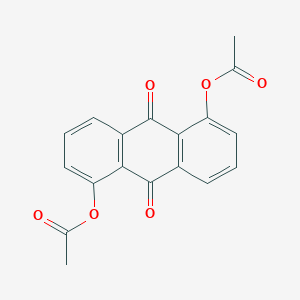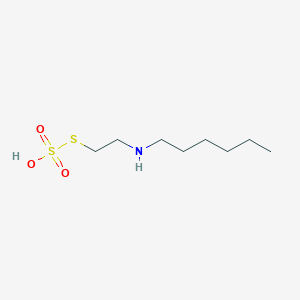
アジピン酸ビス(2-ヒドロキシエチル)
概要
説明
Bis(2-hydroxyethyl) adipate is a chemical compound that is not directly discussed in the provided papers. However, it is related to the field of polymer chemistry and plasticizers, as seen in the context of similar compounds and their applications in the provided research data. For instance, the synthesis of polyesters with pendant hydroxyl groups and the preparation and plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides of long-chain fatty acids are closely related to the chemistry of bis(2-hydroxyethyl) adipate.
Synthesis Analysis
The synthesis of related compounds involves various catalytic and polymerization methods. For example, enzymatic polymerization is used to create biobased polyesters , and quaternary onium salts catalyze the polyaddition of bis(oxetane) with dicarboxylic acids . The synthesis of bis(2-azido ethyl) adipate provides insight into the synthesis of adipate derivatives, which may share similarities with the synthesis of bis(2-hydroxyethyl) adipate.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. The structure of bis(2-azido ethyl) adipate has been established using IR and NMR , which are common techniques that could also be applied to bis(2-hydroxyethyl) adipate. The X-ray crystallography of a bis(mu-hydroxo)diiron(III) complex exemplifies the detailed structural analysis that can be performed on related compounds.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the polymerization of monomers to form conducting polymers , and the hydroxylation reaction of alkanes by a bis(mu-hydroxo)diiron(III) complex . These reactions highlight the reactivity of bis-compounds and their potential in forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized in several studies. For instance, the plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides and the properties of polyesters made from bis(hydroxycyclohexyl) propane and adipic acid provide insights into the behavior of similar adipate-based materials. The thermal behavior and activation energy of bis(2-azido ethyl) adipate are also relevant to understanding the stability and reactivity of bis(2-hydroxyethyl) adipate.
科学的研究の応用
ポリマー研究
アジピン酸ビス(2-ヒドロキシエチル)は、ポリブチレンアジペート(PBA)とポリエチレンテレフタレート(PET)プレポリマーをベースにした脂肪族-芳香族コポリエステル合成に使用されます . 1HNMRスペクトルを使用して、ブチレンアジペート(BA)、エチレンアジペート(EA)、ブチレンテレフタレート(BT)、エチレンテレフタレート(ET)という4つの配列の存在が確認されました . フィード中のBHETモル比の増加に伴い、平均BA配列長は顕著に減少しました .
熱的特性
示差走査熱量測定(DSC)を使用して熱的特性を調べた結果、BHETを組み込むと融点と結晶化度が低下することがわかりました . 等温結晶化実験では、BHET含有量の増加により、一定の過冷却度と同一の結晶構造で結晶化速度が低下することが示されています .
多形結晶
広角X線回折(WAXD)パターンにより、テトラポリマーにおける多形結晶の形成が確認されました . PBAにおいて、27℃で1か月間アニールした後に、純粋なα形結晶が生成しました . しかし、同じアニール条件下では、BHETを15モル%まで含むコポリエステルでは、α形とβ形の混合結晶が生成しました .
機械的特性
PBAETコポリエステルのBHET含有量が増加すると、結晶化度が低下し、β形結晶が増加します . そのため、サンプルの破断伸び率の増加、弾性率と降伏強度の低下が観察されました <svg class="icon" height="16" p-id="1735" t="1709264788668
作用機序
Target of Action
Bis(2-hydroxyethyl) adipate is primarily used in the synthesis of polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The compound interacts with these prepolymers, affecting their crystalline structure, polymorphism, and hydrolysis degradation .
Mode of Action
The compound is incorporated into the prepolymers through a two-step melt polycondensation method . This process results in the formation of four sequences: butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) . The mean BA sequence length decreases markedly with increasing Bis(2-hydroxyethyl) adipate molar ratio in the feed .
Biochemical Pathways
The incorporation of Bis(2-hydroxyethyl) adipate into the prepolymers affects their thermal properties . It decreases the melting point and crystallinity of the prepolymers . Isothermal crystallization experiments show that an increase in Bis(2-hydroxyethyl) adipate content decreases the crystallization rate at a constant degree of supercooling and the same crystal structure .
Result of Action
The introduction of Bis(2-hydroxyethyl) adipate into the prepolymers leads to the formation of polymorphic crystals in tetrapolymers . Pure α-form crystals develop after annealing at 27 °C for one month in PBA . The same annealing conditions lead to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% bis(2-hydroxyethyl) adipate . This results in a decrease in the crystallinity and an increase in the β-form crystals . Consequently, there is an increase in the elongation at break and a decrease in the modulus of elasticity and yield strength of the samples .
Action Environment
The action of Bis(2-hydroxyethyl) adipate is influenced by environmental factors such as temperature . For instance, the rate of hydrolysis degradation in an alkaline solution first increases, then decreases, and finally remains unchanged with increasing the amount of aromatic comonomer . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in the environment.
Safety and Hazards
“Bis(2-hydroxyethyl) adipate” should be handled with care to avoid contact with skin, eyes, or clothing, and ingestion or inhalation should be avoided . It forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .
将来の方向性
特性
IUPAC Name |
bis(2-hydroxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZKTFHQZNLYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCO)CC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40021-83-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10168781 | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1700-12-5 | |
| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)

![[3,4,5-Trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B154902.png)








